molecular formula C7H13N3O B8107757 (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide

(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide

Cat. No.: B8107757
M. Wt: 155.20 g/mol
InChI Key: LDZHWFFBWRCHAP-OLQVQODUSA-N
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Description

(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide is a useful research compound. Its molecular formula is C7H13N3O and its molecular weight is 155.20 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c8-7(11)10-3-5-1-9-2-6(5)4-10/h5-6,9H,1-4H2,(H2,8,11)/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZHWFFBWRCHAP-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide , also referred to as cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole , is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The chemical formula for this compound is C11H20N2O2C_{11}H_{20}N_{2}O_{2}, with a molecular weight of approximately 212.29 g/mol. Its structure features a hexahydropyrrolo core, which is significant for its interaction with biological targets.

Research indicates that compounds related to hexahydropyrrolo structures often exhibit activity as non-peptide agonists at neuropeptide receptors. Specifically, studies have shown that derivatives of this compound can act on the nociceptin/orphanin FQ peptide (NOP) receptor, which is involved in pain modulation and could serve as a target for analgesic drug development .

2. Analgesic Properties

A notable study demonstrated that a related compound exhibited dose-dependent inhibitory effects against mechanical allodynia in a neuropathic pain model. This suggests that this compound could have potential as a new-class analgesic with unique metabolic stability and low binding affinity to hERG potassium ion channels, minimizing cardiotoxicity risks associated with many current analgesics .

3. Antitumor Activity

There is emerging evidence suggesting that hexahydropyrrolo compounds may inhibit heat shock protein 90 (HSP90), a chaperone protein implicated in cancer cell proliferation and survival. Inhibitors of HSP90 have been shown to induce apoptosis in cancer cells by disrupting their protein folding and degradation pathways. The structural characteristics of hexahydropyrrolo compounds make them promising candidates for developing new HSP90 inhibitors that could enhance the efficacy of existing cancer therapies .

Case Studies

A variety of studies have investigated the biological activities of hexahydropyrrolo derivatives:

  • Study on Pain Models : A 2010 publication detailed the synthesis and evaluation of a NOP receptor agonist derived from hexahydropyrrolo structures. The compound demonstrated significant efficacy in reducing pain responses in animal models, highlighting its potential therapeutic role in treating chronic pain conditions .
  • Anticancer Studies : Research focusing on HSP90 inhibitors has shown that compounds structurally similar to (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrole can effectively inhibit tumor growth in vitro and in vivo without significant toxicity. This positions them as attractive candidates for further development in oncology .

Data Summary Table

Biological Activity Description References
Analgesic EffectsDose-dependent inhibition of allodynia in neuropathic pain models
HSP90 InhibitionInduces apoptosis in cancer cells; potential anticancer agent
Metabolic StabilityLow hERG binding affinity reduces cardiotoxicity risk

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